N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Overview
Description
“N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide” belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures have been confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the interaction of compounds with hydrazine hydrate in refluxing ethanol resulting in the formation of a product . On the other hand, treatment of compound with l-aryl-2-bromoethanones in refluxing ethanol yields the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives .Mechanism of Action
While the exact mechanism of action for “N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide” is not specified, similar compounds have shown to have various biological activities. For instance, a benzimidazole derivative has been found to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-6-11(7-9-12)19-17(23)15-10-16(22)21-14-5-3-2-4-13(14)20-18(21)25-15/h2-10H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASUSBPDXCKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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